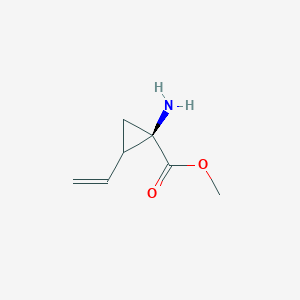

(1R,2S)-1-Amino-2-Vinylcyclopropanecarboxylic Acid Methyl Ester

Description

“(1R,2S)-1-Amino-2-Vinylcyclopropanecarboxylic Acid Methyl Ester” is a chiral cyclopropane derivative characterized by a strained cyclopropane ring, a vinyl substituent at the 2-position, and a methyl ester group at the 1-position. This compound is a critical intermediate in synthesizing hepatitis C virus (HCV) protease inhibitors, where its rigid cyclopropane scaffold enhances binding affinity to viral enzymes . The stereochemistry of the molecule is crucial for its biological activity, necessitating enantioselective synthesis methods.

The synthesis involves asymmetric phase-transfer catalysis (PTC) using cinchona alkaloid-derived catalysts. Starting from (E)-N-phenylmethyleneglycine methyl ester, cyclopropanation with trans-1,4-dibromo-2-butene under optimized conditions achieves moderate enantiomeric excess (e.g., up to 84% ee in microscale experiments) . Post-synthetic purification via supercritical fluid chromatography (SFC) or crystallization as a tosylate salt improves chiral purity . While detailed yield data for the methyl ester variant is sparse in the provided evidence, its ethyl ester counterpart (Vinyl-ACCA-OEt) is reported to attain 78% yield and 77.4% ee at lab scale .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H11NO2/c1-3-5-4-7(5,8)6(9)10-2/h3,5H,1,4,8H2,2H3/t5?,7-/m1/s1 |

InChI Key |

HEPZUSCSZCGDFO-NQPNHJOESA-N |

Isomeric SMILES |

COC(=O)[C@]1(CC1C=C)N |

Canonical SMILES |

COC(=O)C1(CC1C=C)N |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Reaction Mechanism

The foundational approach involves the α,α-dialkylation of glycine derivatives. (E)-N-phenylmethyleneglycine ethyl ester reacts with trans-1,4-dibromo-2-butene under basic conditions, facilitated by cinchonidine-derived phase-transfer catalysts (PTCs). The reaction proceeds through a sequential SN2–SN2ʹ mechanism, where deprotonation of the glycine Schiff base (pKa ~19) generates a planar anion that undergoes stereoselective attack on the dibromide.

The choice of solvent (toluene) and base (lithium tert-butoxide) minimizes polymerization side reactions while promoting cyclopropane ring closure. Kinetic studies reveal that the cis configuration between the vinyl and ester groups predominates due to torsional strain minimization during ring formation.

Catalyst Optimization and Enantiocontrol

Cinchona alkaloid-derived PTCs, particularly those with a C9 hydroxy group, enhance enantioselectivity by stabilizing the transition state through hydrogen bonding. Screening of 32 catalysts identified N-(4-trifluoromethylbenzyl)cinchonidinium bromide as optimal, achieving 84% ee at 0°C. The catalyst loading (5 mol%) and reaction temperature critically influence selectivity:

| Catalyst | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| Cinchonidine-BnBr | 25 | 68 | 72 |

| CF3-Cinchonidinium | 0 | 84 | 78 |

| Hydroquinidine | -10 | 76 | 65 |

Diastereomeric Resolution of Racemic Mixtures

Kinetic Resolution Using Chiral Acids

Racemic vinyl-ACCA esters, produced via non-catalytic methods, undergo resolution with enantiopure carboxylic acids. Di-p-toluoyl-D-tartaric acid (DTTA) preferentially crystallizes the (1R,2S)-enantiomer as a diastereomeric salt from ethanol/water mixtures. The process achieves 98% ee after two recrystallizations, though with a 35% yield loss due to solubility differences.

Supercritical Fluid Chromatography (SFC)

Preparative SFC on ChiralPak AD-H columns (CO2/ethanol mobile phase) resolves racemic mixtures at 100 mg scale with >99% ee. However, throughput limitations make this method impractical for industrial production, necessitating hybrid approaches combining SFC with crystallization.

Pilot Plant Synthesis and Process Intensification

Kilogram-Scale Cyclopropanation

A Boehringer Ingelheim pilot plant protocol (Scheme 1) outlines:

- Condensation of ethyl glycinate hydrochloride with benzaldehyde to form N-phenylmethylene glycine ethyl ester (96% yield).

- Cyclopropanation with trans-1,4-dibromo-2-butene (2.1 eq LiOt-Bu, 0°C), yielding racemic vinyl-ACCA ethyl ester (45% yield).

- Boc protection (Boc2O, TBME) and chiral resolution to isolate (1R,2S)-Boc-vinyl-ACCA.

Tosylate Salt Crystallization

Converting the free amine to its tosylate salt improves crystallinity and enables purity upgrades. Dissolving the crude ester in acetonitrile with p-toluenesulfonic acid affords needle-shaped crystals (mp 148–150°C) with 99.5% chemical purity and 99.8% ee.

Comparative Analysis of Methyl vs. Ethyl Esters

Optimization studies compared methyl and ethyl glycinate derivatives:

| Parameter | Methyl Ester | Ethyl Ester |

|---|---|---|

| Cyclopropanation Yield | 38% | 45% |

| Base Sensitivity | High | Moderate |

| Chromatography Recovery | 72% | 89% |

Ethyl esters exhibit superior stability under basic conditions, reducing transesterification byproducts. However, methyl esters are preferred in final drug substances due to enhanced protease binding.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative . Enzymatic hydrolysis using Alcalase 2.4L® (subtilisin protease) resolves enantiomers at pH 7.7–8.2 and 37°C .

| Hydrolysis Method | Conditions | Product |

|---|---|---|

| Acidic (HCl) | 1M HCl, reflux, 6h | Carboxylic acid (racemic) |

| Enzymatic (Alcalase) | pH 8.0, 37°C, 48–72h | (1R,2S)-enantiomer (99% completion) |

Vinyl Group Reactivity

The vinyl group participates in Michael additions and radical polymerization . For example, it reacts with maleimides in DMF at 60°C to form cycloadducts.

| Reaction Type | Reagents | Applications |

|---|---|---|

| Michael Addition | Maleimide, DMF, 60°C | Polymer crosslinking |

| Radical Polymerization | AIBN initiator, 70°C | Bioactive polymer synthesis |

Amino Group Modifications

The amino group undergoes acylation and sulfonylation . Tosylation with 4-methylbenzenesulfonic acid forms a stable salt for purification .

| Reaction | Conditions | Yield |

|---|---|---|

| Acyl Chloride Condensation | DCC, CH₂Cl₂, 0°C→RT | 85–92% |

| Tosylate Salt Formation | 4-MeC₆H₄SO₃H, acetone, 25°C | 95% purity |

Cyclopropane Ring-Opening Reactions

Under strong acids (e.g., H₂SO₄), the cyclopropane ring undergoes electrophilic ring-opening to form linear dipeptide analogs.

| Reagent | Product | Mechanism |

|---|---|---|

| H₂SO₄ (conc.), 80°C | 1-Amino-4-sulfo-2-vinylbutanoate | Electrophilic addition |

Chiral Resolution Methods

Racemic mixtures are resolved using di-p-toluoyl-(D)-tartaric acid in ethanol, achieving >99% ee .

| Resolution Agent | Solvent | Optical Purity |

|---|---|---|

| Di-p-toluoyl-(D)-tartaric acid | Ethanol | >99% ee |

Industrial-Scale Synthetic Routes

Large-scale production employs continuous flow reactors for cyclopropanation and supercritical fluid chromatography (SFC) for enantiomer separation .

| Step | Technology | Output |

|---|---|---|

| Cyclopropanation | Continuous flow reactor | 10–100 kg/batch |

| Purification | Preparative SFC | 95% ee, 98% purity |

Stability and Storage

The compound is stable at −20°C under nitrogen but degrades in humid conditions.

| Condition | Degradation Pathway |

|---|---|

| Humid air (RH >60%) | Hydrolysis of ester group |

| Oxidizing agents (e.g., H₂O₂) | Oxidation of amino group |

Scientific Research Applications

(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and amino group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Table 1: Key Cyclopropane-Based Analogues and Derivatives

Key Differences and Implications

However, the ethyl ester is more extensively studied and utilized in industrial processes due to its balance of reactivity and stability . The Boc-protected ethyl ester (CAS 259217-95-3) is discontinued, suggesting challenges in scalability or stability. Its role as a protected intermediate highlights the importance of transient amino group masking in multi-step syntheses .

Substituent Effects :

- Replacing the vinyl group with a phenyl group (CAS 197778-15-7) introduces aromaticity, which may reduce strain-induced reactivity but enhance π-π stacking interactions in target binding. This modification could redirect biological activity away from HCV applications .

Salt Forms :

- The tosylate salt of the ethyl ester (CAS 1159609-95-6) exhibits a defined melting point (136–138°C) and improved crystallinity, facilitating purification and formulation. In contrast, the hydrochloride salt (CAS 259214-56-7) prioritizes solubility for aqueous-phase reactions .

Synthetic Efficiency :

- Both methyl and ethyl esters rely on asymmetric PTC, but the ethyl variant’s optimized 78% yield underscores process maturity. The methyl ester’s synthesis likely faces similar enantioselectivity challenges but lacks explicit yield data in the evidence .

Biological Activity

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid methyl ester, commonly referred to as vinyl-ACCA, is a significant compound in medicinal chemistry, particularly noted for its role as a key building block in the synthesis of potent inhibitors for the hepatitis C virus (HCV) NS3 protease. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C6H9NO2

- Molecular Weight : 113.14 g/mol

- CAS Number : 10261098

Antiviral Properties

Vinyl-ACCA has been identified as a crucial intermediate in developing inhibitors for the HCV NS3 protease. Studies have demonstrated that derivatives of vinyl-ACCA can significantly reduce viral loads in patients infected with HCV genotype 1. Notably, compounds such as BILN 2061, which are derived from vinyl-ACCA, have shown promising results in clinical settings, leading to a substantial reduction in viral replication rates .

The mechanism by which vinyl-ACCA exerts its antiviral effects involves the inhibition of the NS3 protease, an essential enzyme for viral replication. By binding to this enzyme, vinyl-ACCA derivatives prevent the cleavage of viral polyproteins, thereby halting the replication cycle of the virus .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Material : The process often begins with a glycine Schiff base.

- Dialkylation : Using trans-1,4-dibromo-2-butene as an electrophile to produce racemic vinyl-ACCA.

- Enzymatic Resolution : The racemic mixture is resolved using esterase enzymes such as Alcalase 2.4L to yield the desired diastereomer with high enantiomeric excess (ee) .

Table of Synthesis Conditions

| Step | Condition/Material | Outcome |

|---|---|---|

| Dialkylation | Trans-1,4-dibromo-2-butene | Racemic vinyl-ACCA |

| Enzymatic Resolution | Alcalase 2.4L | >99% ee of (1R,2S)-vinyl-ACCA |

| Scale-up | Multikilogram quantities | Viable industrial process |

Study on Hepatitis C Inhibition

A pivotal study highlighted the efficacy of vinyl-ACCA derivatives in reducing HCV load in infected patients. The compound BILN 2061 was administered to patients and showed a dramatic decrease in viral load within days of treatment. This study underscores the potential therapeutic applications of vinyl-ACCA in antiviral drug development .

Biocatalytic Synthesis Research

Recent research has focused on biocatalytic methods for synthesizing (1R,2S)-vinyl-ACCA using isolated bacterial strains. A strain identified as Sphingomonas aquatilis demonstrated high enantioselectivity and stability during the enzymatic hydrolysis process, achieving up to 99.6% ee for certain substrates . This approach not only enhances efficiency but also aligns with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the stereochemical considerations in synthesizing (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid methyl ester, and how can enantiomeric purity be ensured?

- The cyclopropane ring introduces significant steric strain, requiring stereospecific catalysts like Rh(II) carboxylates or Cu(I)-bisoxazoline complexes to control the (1R,2S) configuration. Asymmetric [2+1] cyclopropanation of vinyl-substituted alkenes with diazoacetates is a common method. Enantiomeric purity (>98% ee) is validated via chiral HPLC (e.g., Chiralpak IA column) and corroborated by optical rotation measurements .

Q. How can the molecular structure and functional groups of this compound be characterized experimentally?

- NMR : H and C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and vinyl group protons (δ 5.2–5.8 ppm). The methyl ester carbonyl appears at ~170 ppm in C NMR.

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 192.2 (calculated for CHNO) .

- X-ray Crystallography : Resolves absolute stereochemistry and confirms cyclopropane geometry .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<1 mg/mL at 25°C).

- Stability: Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmosphere (N/Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study the conformational flexibility of this cyclopropane derivative?

- Use CHARMM36 or AMBER force fields with parameters optimized for strained cyclopropane rings. Validate against quantum mechanics (QM) calculations (e.g., DFT at B3LYP/6-31G* level). NAMD or GROMACS software can simulate solvated systems (TIP3P water model) to analyze ring puckering and vinyl group rotation barriers .

Q. What strategies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?

- Experimental Design : Control for stereochemical impurities via chiral chromatography.

- Data Analysis : Compare IC values across multiple assays (e.g., fluorogenic vs. colorimetric substrates). For example, discrepancies in serine protease inhibition may arise from variations in substrate binding kinetics. Replicate studies under standardized conditions (pH 7.4, 37°C) .

Q. How can this compound serve as a building block for unnatural amino acids or peptidomimetics?

- Synthetic Pathway :

Hydrolyze the methyl ester to carboxylic acid using LiOH/THF/HO.

Couple with protected amino acids via EDC/HOBt.

Incorporate into solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Methodological Challenges

Q. What analytical techniques differentiate between (1R,2S) and (1S,2R) diastereomers in complex mixtures?

- Chiral GC-MS : Use β-cyclodextrin-based columns (e.g., Chirasil-Dex).

- Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical assignment by correlating experimental spectra with DFT-predicted signals .

Q. How do reaction conditions impact the yield of vinylcyclopropane derivatives in transition metal-catalyzed syntheses?

- Catalyst Screening : Rh(OAc) gives higher yields (75–85%) than Cu(OTf) (50–60%) but requires strict anhydrous conditions.

- Solvent Effects : Non-polar solvents (toluene) favor cyclopropanation over dimerization of diazo precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.